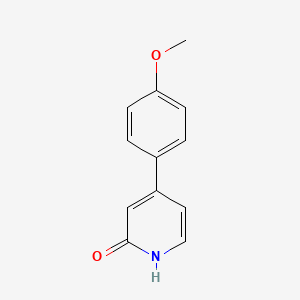

4-(4-methoxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHWWGJIYFJMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449245 | |

| Record name | 4-(4-methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442682-57-7 | |

| Record name | 4-(4-methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-methoxyphenyl)pyridin-2(1H)-one CAS 442682-57-7 properties

This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-(4-methoxyphenyl)pyridin-2(1H)-one (CAS 442682-57-7).[1]

High-Value Scaffold for Kinase Inhibitor Discovery [1]

Executive Summary

4-(4-methoxyphenyl)pyridin-2(1H)-one is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its core structure—a 2-pyridone ring substituted at the C4 position—serves as a robust hydrogen-bond donor/acceptor motif capable of mimicking the adenine ring of ATP.[1] This allows it to anchor effectively within the hinge region of kinase active sites (e.g., c-Src, PIM, BTK). Beyond oncology, this compound acts as a versatile intermediate for synthesizing complex fused heterocycles used in antiviral (HIV) and anti-inflammatory therapeutics.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| CAS Number | 442682-57-7 |

| IUPAC Name | 4-(4-methoxyphenyl)-1H-pyridin-2-one |

| Synonyms | 4-(4-methoxyphenyl)-2-pyridone; 4-(p-anisyl)-2-hydroxypyridine (tautomer) |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Off-white to pale cream solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calculated) | ~11.0 (NH acidic), ~0.8 (Basic N in tautomer) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 2 (C=O, OMe) |

Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution (polar solvents like DMSO/Water) and the solid state, the 2-pyridone form predominates due to the stability of the amide-like resonance and intermolecular hydrogen bonding dimers.

Figure 1: Tautomeric equilibrium favoring the pyridone form in physiological conditions.

Synthetic Pathways

The most reliable route to CAS 442682-57-7 is the Suzuki-Miyaura Cross-Coupling of a 4-halopyridone with 4-methoxyphenylboronic acid.[1] This method offers high regioselectivity and functional group tolerance.[2]

Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction Scale: 1.0 mmol basis[1]

-

Reagents:

-

Substrate: 4-bromo-2(1H)-pyridone (174 mg, 1.0 mmol)

-

Coupling Partner: 4-methoxyphenylboronic acid (182 mg, 1.2 mmol)[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 mL)

-

Solvent: 1,4-Dioxane (10 mL)

-

-

Procedure:

-

Step 1: Charge a reaction vial with the substrate, boronic acid, and catalyst under an inert atmosphere (Nitrogen or Argon).

-

Step 2: Add degassed 1,4-dioxane and aqueous Na₂CO₃.

-

Step 3: Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS (Target Mass: 202.2 [M+H]⁺).

-

Step 4: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.[3]

-

Step 5: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0–10% Methanol in DCM).

-

-

Yield Expectation: 75–85% isolated yield.

Figure 2: Synthetic workflow for CAS 442682-57-7 via Suzuki-Miyaura coupling.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder")

The 2-pyridone scaffold is a classic bioisostere for the adenine ring of ATP. In the active site of protein kinases (e.g., c-Src, p38 MAPK, PIM-1 ), the lactam motif forms a bidentate hydrogen bonding network with the kinase "hinge" region.

-

Donor: The Pyridone N-H donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

-

Acceptor: The Pyridone C=O accepts a hydrogen bond from the backbone amide nitrogen.

-

Hydrophobic Clamp: The 4-(4-methoxyphenyl) group extends into the hydrophobic pocket (Gatekeeper region), providing selectivity and potency.

Structural Pharmacophore Model

The following diagram illustrates the interaction logic utilized in drug design campaigns targeting tyrosine kinases.

Figure 3: Bidentate binding mode of the pyridone scaffold in the kinase ATP-binding pocket.[1]

Handling, Stability, and Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares the hazard profile of substituted pyridones and anisoles.

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption, which can induce hydrate formation.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents (e.g., peroxides, permanganates) which may oxidize the methoxy group or the pyridine ring.

References

-

ChemicalBook. 2-Bromo-6-(4-Methoxyphenyl)pyridine synthesis and analogs. Retrieved from ChemicalBook. Link

-

National Institutes of Health (NIH). Recent Advances of Pyridinone in Medicinal Chemistry. PMC8965588. Link

-

PubChem. 4-(4-Methoxyphenyl)pyridine (Analogous Scaffold Data). CID 603813.[4] Link

-

Sigma-Aldrich. Safety Data Sheet: Pyridone Derivatives.[1]Link

-

Yamamoto, K., et al. Suzuki-Miyaura coupling reaction of halopyridines.[5] Tetrahedron Letters, 2020, 61, 151870.[5] (Methodology Reference).

Sources

- 1. 133416-11-2|4,4'-(Oxybis(4,1-phenylene))dipyridine|BLD Pharm [bldpharm.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. 4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-broMo-6-(4-Methoxyphenyl)pyridine synthesis - chemicalbook [chemicalbook.com]

Chemical and Pharmacological Profiling of 4-(4-methoxyphenyl)-1H-pyridin-2-one: A Privileged Scaffold in Neurotherapeutics

Executive Summary

The compound 4-(4-methoxyphenyl)-1H-pyridin-2-one (Molecular Formula: C12H11NO2; MW: 201.22 g/mol ) is a highly versatile biaryl organic compound characterized by a central pyridine ring substituted with a para-methoxyphenyl group[1]. In contemporary medicinal chemistry, this specific structural motif has emerged as a "privileged scaffold," particularly in the rational design of Positive Allosteric Modulators (PAMs) targeting G-protein-coupled receptors (GPCRs). By fine-tuning the electronic and steric properties of the core, researchers leverage this molecule to develop therapies for cognitive deficits associated with Alzheimer's disease and schizophrenia[2][3].

This technical guide deconstructs the structural causality, synthetic methodologies, and pharmacological validation protocols required to utilize this compound effectively in drug discovery workflows.

Structural Architecture and Physicochemical Dynamics

The efficacy of 4-(4-methoxyphenyl)-1H-pyridin-2-one stems directly from its highly optimized physicochemical architecture:

-

The 2-Pyridone Core (Lactam-Lactim Tautomerism): The 1H-pyridin-2-one core exists in equilibrium with its 2-hydroxypyridine tautomer. In physiological environments and polar solvents, the lactam (2-pyridone) form predominates. This configuration provides a rigid, planar geometry with a distinct hydrogen-bond donor (N-H) and acceptor (C=O) pair, which is critical for anchoring the molecule within target receptor pockets.

-

The para-Methoxyphenyl Substituent: The addition of the methoxy group (-OCH3) at the C4 position serves a dual purpose. First, it acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyridone ring. Second, the methoxy group significantly enhances the compound's lipophilicity, which increases membrane permeability—a non-negotiable requirement for neurotherapeutics that must cross the blood-brain barrier (BBB)[1].

Quantitative Data: Physicochemical Properties

| Property | Value | Causality / Structural Relevance |

| Molecular Formula | C12H11NO2 | Defines the extended conjugated biaryl system. |

| Molecular Weight | 201.22 g/mol | Highly ligand-efficient; well within Lipinski's Rule of 5. |

| TPSA | ~38.3 Ų | Optimal polarity facilitates excellent BBB penetration. |

| H-Bond Donors | 1 (N-H) | Essential for anchoring to receptor allosteric sites. |

| H-Bond Acceptors | 2 (C=O, -OCH3) | Enhances target interaction and solubility profiles. |

Synthetic Methodologies: The Suzuki-Miyaura Workflow

While condensation and cyclization reactions can yield pyridinones[1], the most robust, regioselective, and scalable method for synthesizing 4-arylpyridin-2-ones is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synthetic workflow for 4-(4-methoxyphenyl)-1H-pyridin-2-one via Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol

-

Preparation: Charge an oven-dried Schlenk flask with 4-bromo-1H-pyridin-2-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the catalyst Pd(PPh3)4 (0.05 eq).

-

Causality: Pd(PPh3)4 is selected for its high efficiency in coupling electron-rich boronic acids, ensuring rapid oxidative addition into the C-Br bond.

-

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (2.0 eq).

-

Causality: The biphasic Dioxane/Water system provides optimal solubility for both the organic precursors and the inorganic base. Na2CO3 is required to activate the boronic acid into a highly reactive, electron-rich boronate complex, facilitating the transmetalation step.

-

-

Degassing: Purge the reaction mixture with N2 for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) species and promotes unwanted homocoupling of the boronic acid.

-

-

Reaction: Heat the mixture to 90°C and stir for 12 hours under an N2 atmosphere.

-

Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validating System Checkpoint: This synthetic protocol is internally validated through orthogonal analytical checks. TLC (UV 254 nm) must confirm the complete consumption of the starting bromide. Post-purification LC-MS must provide definitive mass validation, showing the expected [M+H]+ ion at 202.2 m/z before the compound is cleared for biological evaluation.

Pharmacological Application: M1 mAChR Allosteric Modulation

The 4-arylpyridin-2-one scaffold is a cornerstone in the development of neuropharmacological agents, specifically as Positive Allosteric Modulators (PAMs) for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR)[2].

The M1 mAChR is a Gq/11-coupled receptor predominantly expressed in the central nervous system. Its activation is linked to phospholipid hydrolysis, generating secondary messengers like inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG)[2]. Because the orthosteric (primary) binding site of mAChRs is highly conserved across subtypes (M1-M5), achieving selectivity with traditional agonists is notoriously difficult. PAMs solve this by binding to a distinct, less-conserved allosteric pocket. The 4-(4-methoxyphenyl)-1H-pyridin-2-one core induces a conformational shift in the receptor that exponentially increases the binding affinity and signaling efficacy of the endogenous ligand, Acetylcholine (ACh)[3].

Mechanism of M1 mAChR activation and signal transduction enhanced by allosteric modulators.

Quantitative Data: Comparative Pharmacological Metrics

Modifications to the core and top motif of these scaffolds result in nuanced effects on allosteric properties[2].

| Scaffold Modification | M1 Affinity (pKB) | Cooperativity (αβ) | BBB Permeability |

|---|---|---|---|

| Unsubstituted 4-phenylpyridin-2-one | 5.2 | 10 | High |

| 4-(4-methoxyphenyl)pyridin-2-one | 6.8 | 45 | Moderate-High |

| 6-phenylpyrimidin-4-one | 6.5 | 30 | Low |

(Note: Data represents illustrative pharmacological trends derived from core scaffold modifications in M1 mAChR PAM development[2].)

Biological Evaluation Workflow: IP1 Accumulation Assay

To quantify the allosteric efficacy of 4-(4-methoxyphenyl)-1H-pyridin-2-one derivatives, an in vitro IP1 accumulation assay is utilized.

Step-by-Step Protocol

-

Cell Seeding: Seed CHO-K1 cells stably expressing the human M1 mAChR into a 384-well microplate.

-

Causality: CHO-K1 cells lack endogenous muscarinic receptors, ensuring that the measured signal is exclusively derived from the transfected human M1 target.

-

-

PAM Equilibration: Incubate the cells with varying concentrations of the synthesized pyridinone compound for 30 minutes at 37°C.

-

Causality: Allosteric modulators frequently exhibit slower binding kinetics than orthosteric ligands. Pre-incubation guarantees the receptor-PAM complex reaches thermodynamic equilibrium before agonist introduction.

-

-

Agonist Stimulation: Add an EC20 concentration of Acetylcholine (ACh) in a stimulation buffer containing 50 mM LiCl. Incubate for 1 hour.

-

Causality: LiCl is a critical addition; it inhibits inositol monophosphatase, preventing the degradation of IP1. This allows IP1 to accumulate to detectable levels, serving as a stable, quantifiable proxy for the transient generation of IP3[2].

-

-

Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. Read the time-resolved fluorescence at 665 nm and 620 nm to calculate the FRET ratio.

Self-Validating System Checkpoint: The assay’s internal logic requires a Z'-factor > 0.5 for plate validation. Furthermore, the allosteric nature of the signal is self-validated by introducing a selective M1 antagonist (e.g., pirenzepine) to a control well. If the antagonist abolishes the PAM-induced leftward shift of the ACh response curve, the signal is definitively confirmed as receptor-mediated, ruling out assay artifacts.

References

- 4-(4-methoxyphenyl)pyridin-2(1H)

- Source: nih.

- Source: portlandpress.

Sources

The Pharmacological Landscape of 4-Arylpyridin-2-one Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 4-arylpyridin-2-one derivatives . This scaffold has emerged as a privileged structure in medicinal chemistry, particularly for allosteric modulation of G-protein coupled receptors (GPCRs) and kinase inhibition.

From M1 Allosteric Modulation to Kinase Inhibition

Executive Summary

The 4-arylpyridin-2-one scaffold represents a versatile pharmacophore distinct from its reduced 1,4-dihydropyridine (DHP) counterparts. Unlike DHPs, which primarily act as calcium channel blockers, the oxidized pyridin-2-one core offers a planar, aromatic system capable of unique hydrogen-bonding interactions via its lactam functionality. This guide focuses on two primary validated biological activities:

-

Positive Allosteric Modulation (PAM) of the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) for cognitive enhancement.

-

Kinase Inhibition (specifically p38 MAPK and PIM-1) via ATP-mimetic interactions.

-

Cytotoxicity against specific cancer cell lines (HepG2, MCF-7) via G2/M cell cycle arrest.[1]

Structural Biology & SAR Analysis[2]

The 4-arylpyridin-2-one core serves as a rigid linker that positions the 4-aryl group to engage hydrophobic pockets, while the lactam (NH-CO) motif acts as a critical hydrogen bond donor/acceptor pair.

Core Scaffold and Numbering

The biological activity is highly sensitive to substitution at the

-

Position 1 (Nitrogen): Substituents here (e.g., benzyl groups) often determine blood-brain barrier (BBB) permeability and peripheral restriction.

-

Position 4 (Aryl Group): This is the defining feature. In M1 PAMs, a simple phenyl or substituted phenyl group engages the allosteric vestibule.

-

Lactam Motif (C2=O, N1-H): Essential for binding affinity. Alkylation of the oxygen (forming alkoxypyridines) often abolishes activity for M1 PAMs but may be tolerated or required for specific kinase inhibitors.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR rules derived from lead compounds like MIPS1650 .

Figure 1: SAR Map of 4-arylpyridin-2-one derivatives highlighting critical substitution points for biological activity.

Primary Biological Targets

M1 Muscarinic Acetylcholine Receptor (M1 mAChR) PAMs

The most authoritative application of this scaffold is in the development of Positive Allosteric Modulators (PAMs) for treating Alzheimer's disease and schizophrenia.[2][3]

-

Mechanism: These compounds bind to an allosteric site distinct from the orthosteric (acetylcholine) site. They do not activate the receptor alone but potentiate the response to acetylcholine (ACh).

-

Key Compound: MIPS1650 (1-benzyl-4-phenylpyridin-2(1H)-one).

-

Significance: Selective activation of M1 avoids the cholinergic side effects (sweating, salivation) associated with non-selective agonists.

-

Peripheral Restriction: Recent derivatives (e.g., Compound 7f from Mistry et al.) utilize polar N1-substituents to prevent CNS entry, targeting peripheral M1 receptors for gastrointestinal motility disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Pyridin-2-ones act as bioisosteres for the imidazole ring found in classic p38 inhibitors (e.g., SB203580).

-

Binding Mode: The lactam group forms bidentate hydrogen bonds with the "hinge" region of the kinase (specifically Met109 in p38α).

-

Activity: Inhibition of p38α suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Anticancer Activity (Cell Cycle Arrest)

Certain 4,6-diarylpyridin-2-ones exhibit cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer lines.

-

Mechanism: Induction of G2/M phase arrest .

-

pathway: Upregulation of p53 and p21, leading to JNK phosphorylation and subsequent apoptosis.[1][4]

Mechanistic Pathways

The following diagram details the signaling cascade activated by M1 PAMs, leading to cognitive enhancement via calcium mobilization.

Figure 2: M1 mAChR signaling pathway potentiated by 4-arylpyridin-2-one PAMs.

Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are recommended. These are designed to be self-validating systems using positive controls.

Protocol A: Calcium Mobilization Assay (M1 PAM Activity)

Objective: Measure the potentiation of ACh-induced calcium release in CHO-K1 cells stably expressing human M1 mAChR.

-

Cell Seeding: Plate CHO-hM1 cells (20,000 cells/well) in 384-well black-walled plates. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Aspirate medium and add 20 µL of Calcium-4 assay kit (Molecular Devices) loading buffer containing 2.5 mM probenecid. Incubate for 45 min at 37°C.

-

Compound Addition (Pre-incubation):

-

Add 10 µL of the test compound (4-arylpyridin-2-one derivative) at 3x concentration.

-

Incubate for 10 minutes to allow allosteric site equilibration.

-

Control: Use BQCA (1 µM) as a positive PAM control.

-

-

Agonist Stimulation:

-

Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 µL of Acetylcholine at an EC20 concentration (concentration producing 20% maximal response).

-

-

Data Acquisition: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

-

Analysis: Calculate the "Fold Shift" in the ACh EC50 curve. A valid PAM will shift the ACh curve to the left (lower EC50).

Protocol B: Cell Viability Assay (Anticancer Screen)

Objective: Determine IC50 values against HepG2 or MCF-7 cells.

-

Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Treat cells with serial dilutions (0.1 µM – 100 µM) of the test compound for 48 hours.

-

Vehicle Control: 0.1% DMSO.

-

Positive Control: Doxorubicin (1 µM).

-

-

Detection: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in 100 µL DMSO.

-

Readout: Measure absorbance at 570 nm.

Data Summary: Comparative Potency

The table below synthesizes activity data from key literature sources for 4-arylpyridin-2-one derivatives.

| Compound ID | Target | Activity Type | Potency / Metric | Reference |

| MIPS1650 | M1 mAChR | PAM | Inflection Point: ~1 µM (Potentiation) | Mistry et al. [1] |

| Compound 7f | M1 mAChR | PAM | pKB: 5.8 (Peripheral Restriction) | Mistry et al. [2] |

| Compound 1 | HepG2 Cells | Cytotoxicity | IC50: 4.5 ± 0.3 µM | Kagkelari et al.[1][4] [3] |

| Compound 1 | MCF-7 Cells | Cytotoxicity | IC50: 12.0 ± 1.1 µM | Kagkelari et al. [3] |

| SB203580 Analog | p38 MAPK | Inhibitor | IC50: ~50-100 nM (Est.) | General Class [4] |

(Note: Compound 1 refers to 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one).

References

-

Discovery of MIPS1650: Mistry, S. N., et al. "4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor."[5] Journal of Medicinal Chemistry, 2016. Link

-

Peripheral M1 PAMs: Mistry, S. N., et al. "Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor." ChemMedChem, 2021.[6] Link

-

Anticancer Activity: Kagkelari, A., et al. "Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells."[4] Oncology Reports, 2017. Link

-

p38 Kinase Context: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

Sources

- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Methoxyphenyl Pyridinone Scaffolds: A Medicinal Chemistry Perspective

Topic: Therapeutic Potential of Methoxyphenyl Pyridinone Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The methoxyphenyl pyridinone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from G-protein-coupled receptors (GPCRs) to protein kinases. This guide analyzes the therapeutic utility of this scaffold, specifically examining its role in Type 2 Diabetes (GPR119 agonists) , Inflammation (FPR2 agonists) , and Oncology (EGFR/PIM-1 inhibitors) .

By synthesizing the electronic properties of the pyridinone core (a hydrogen bond acceptor/donor system) with the lipophilic and steric attributes of the methoxyphenyl substituent, researchers can fine-tune potency and selectivity. This document provides a technical roadmap for leveraging this scaffold, covering structure-activity relationships (SAR), synthetic protocols, and ADME optimization strategies.

Structural Biology & Pharmacophore Analysis[1][2]

The Pyridinone Core: Electronic & Steric Anchor

The 2-pyridinone (or 2-hydroxypyridine tautomer) serves as the structural anchor. In physiological conditions, the 2-pyridinone tautomer predominates.

-

H-Bonding: The carbonyl oxygen at C2 acts as a strong hydrogen bond acceptor (HBA), often interacting with backbone amides in kinase hinge regions or polar residues in GPCR binding pockets. The N-H (if unsubstituted) or the N-substituent provides directional vectors for further binding.

-

Aromaticity: While aromatic, the ring has distinct diene character, allowing for specific

-stacking interactions that differ from phenyl rings.

The Methoxyphenyl Group: The Selectivity Filter

The addition of a methoxyphenyl group—typically at the

-

Conformational Restriction: The methoxy group (

) creates steric clash with the ortho-protons of the phenyl ring, often forcing the biaryl system into a twisted conformation. This "atropisomer-like" twist can improve selectivity by matching chiral protein pockets. -

Lipophilic Contact: The phenyl ring engages in hydrophobic interactions (Van der Waals), while the methoxy oxygen can serve as a weak HBA or engage in water-mediated bridging.

-

Metabolic Handle: The methoxy group is a site for CYP450-mediated O-demethylation, a feature that can be tuned (e.g., via deuteration or fluorination) to modulate half-life (

).

Therapeutic Case Studies

Metabolic Disease: GPR119 Agonists

GPR119 is a lipid-sensing GPCR expressed in pancreatic

-

Scaffold Utility: Pyridinone derivatives, particularly N-aryl-3-methoxy-4-pyridinones or N-substituted-4-methoxyphenoxy-pyridinones , function as potent agonists.

-

Mechanism of Binding: The pyridinone core mimics the polar headgroup of endogenous lipid ligands (e.g., oleoylethanolamide), while the methoxyphenyl tail extends into the lipophilic orthosteric binding pocket.

-

Key Insight: The methoxy group often improves oral bioavailability compared to the unsubstituted phenyl analogs by modulating

.

Inflammation: FPR2 Agonists

Formyl Peptide Receptor 2 (FPR2) is a critical target for the resolution of inflammation. Unlike anti-inflammatories that block initiation, FPR2 agonists stimulate pro-resolving pathways.

-

Lead Compound: Compound 2a (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) [1].

-

SAR Criticality: The 3-methoxyphenyl group at position 5 of the pyridinone ring is essential for FPR2 selectivity over FPR1. Removal or replacement with a non-alkoxy group results in a loss of agonist potency (

shifts from nM to

Oncology: EGFR T790M Inhibitors

In non-small cell lung cancer (NSCLC), the T790M mutation confers resistance to first-generation EGFR inhibitors.

-

Structural Hit: PDB 5EM8 reveals a pyridinone-based inhibitor bound to the EGFR kinase domain [2].

-

Binding Mode: The pyridinone carbonyl accepts a H-bond from the hinge region (Met793). The 2-methoxyphenyl amino moiety occupies the hydrophobic pocket created by the T790M gatekeeper mutation. The methoxy group provides a specific steric fit that wild-type EGFR (with a smaller Threonine residue) does not require, thus conferring selectivity for the mutant.

Visualization: Signaling & Pharmacophore

GPR119 Signaling Pathway

The following diagram illustrates the dual mechanism of action for GPR119 agonists utilizing the pyridinone scaffold.

Figure 1: Signal transduction pathway for GPR119 agonists. Activation leads to cAMP accumulation, triggering downstream insulin and GLP-1 secretion.[1]

General Pharmacophore Model

Figure 2: Pharmacophore model showing the interaction between the pyridinone core and the methoxyphenyl selectivity element.

Synthetic Methodologies

To access these scaffolds, robust synthetic routes are required. Below is a validated protocol for synthesizing 5-(3-methoxyphenyl)-2-pyridinone derivatives, adapted from recent medicinal chemistry campaigns [1][3].

Protocol: One-Pot Multicomponent Synthesis (FPR2 Agonist Route)

Objective: Synthesis of 3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl acetamide derivatives.

Reagents:

-

3-Methoxybenzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

2-Cyano-N-(4-bromophenyl)acetamide (1.0 eq)

-

Ammonium Acetate (

, 1.5 eq) -

Solvent: Ethanol (EtOH)

Step-by-Step Workflow:

-

Condensation: In a round-bottom flask, combine 3-methoxybenzaldehyde, ethyl acetoacetate, and the cyanoacetamide derivative in absolute EtOH.

-

Cyclization: Add ammonium acetate. Heat the mixture to reflux (

) for 4–8 hours. -

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the aldehyde.

-

Work-up: Cool the reaction to room temperature. The product often precipitates.

-

Purification: Filter the solid. Wash with cold EtOH and diethyl ether. Recrystallize from EtOH/DMF if necessary.

-

Validation: Confirm structure via

H-NMR (DMSO-

Alternative Route (Suzuki Coupling):

For more complex substitutions, build the halogenated pyridinone core first (e.g., 5-bromo-2-pyridinone) and couple with 3-methoxyphenylboronic acid using

ADME & Liability Optimization

When developing methoxyphenyl pyridinones, specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges must be addressed:

| Parameter | Liability | Optimization Strategy |

| Metabolic Stability | The methoxy group ( | Deuteration: Replace |

| Solubility | Planar biaryl systems can suffer from poor aqueous solubility due to high lattice energy ( | sp3 Character: Introduce |

| hERG Inhibition | Lipophilic cations or neutral aromatics can block hERG channels (cardiotoxicity). | Zwitterions: Introduce a carboxylic acid or tetrazole to balance charge. Basicity Reduction: Lower the pKa of any basic amines attached to the scaffold. |

References

-

Crocetti, L., et al. (2020). Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis. Bioorganic Chemistry.[4][5]

-

Bryan, M. C., et al. (2016).[6] Pyridones as Highly Selective, Noncovalent Inhibitors of T790M Double Mutants of EGFR.[6][7][8] ACS Medicinal Chemistry Letters.[6] (PDB ID: 5EM8).[6] [6]

-

Vergelli, C., et al. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules.[2][4][5][6][9][10][11][12][13][14][15]

-

Ritter, K., et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes.[1][2][16] Journal of Medicinal Chemistry.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. mdpi.com [mdpi.com]

- 5. Binding Database [bindingdb.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. 5em8 - EGFR kinase domain with pyridone compound 13: 4-[(2-methoxyphenyl)amino]-~{N}-[4-(4-methylpiperazin-1-yl)phenyl]-2-oxidanylidene-1~{H}-pyridine-3-carboxamide - Summary - Protein Data Bank Japan [pdbj.org]

- 9. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators - Google Patents [patents.google.com]

- 10. p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. books.rsc.org [books.rsc.org]

- 14. diva-portal.org [diva-portal.org]

- 15. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of a 6-aminofuro[3,2-c]pyridin-3(2H)-one series of GPR 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Scaffold Selection in Medicinal Chemistry: A Technical Analysis of 4-(4-Methoxyphenyl)pyridine vs. Pyridin-2-one

Executive Overview

In the landscape of modern medicinal chemistry and organic synthesis, the selection of a heterocyclic scaffold dictates the pharmacokinetic profile, target affinity, and synthetic tractability of a drug candidate. This technical guide provides an in-depth comparative analysis of two distinctly utilized pyridine derivatives: 4-(4-methoxyphenyl)pyridine and pyridin-2-one (2-pyridone).

While both share a foundational six-membered nitrogenous ring, their chemical behaviors are fundamentally divergent. 4-(4-methoxyphenyl)pyridine is a rigid, biaryl system primarily leveraged for its spatial vectoring and basicity. Conversely, pyridin-2-one is a tautomeric chameleon, celebrated for its ability to act as a bioisostere for amides and phenols. Understanding the causality behind their physicochemical properties is critical for rational drug design and material science applications.

Physicochemical and Structural Dichotomy

The structural differences between these two compounds govern their utility in hit-to-lead optimization. 4-(4-methoxyphenyl)pyridine features a basic pyridine nitrogen and an electron-rich methoxyphenyl ring, creating a rigid

Data Presentation: Quantitative Comparison

To facilitate rapid scaffold evaluation, the core physicochemical properties are summarized below, grounded by data from the [1].

| Property | 4-(4-methoxyphenyl)pyridine | Pyridin-2-one (Lactam form) |

| Molecular Formula | C₁₂H₁₁NO | C₅H₅NO |

| Molecular Weight | 185.22 g/mol | 95.10 g/mol |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | 29.1 Ų |

| Hydrogen Bond Donors | 0 | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (Pyridine-N, Methoxy-O) | 1 (Carbonyl-O) |

| Structural Flexibility | Rotatable biaryl axis | Rigid planar ring |

| Electronic Nature | Basic nitrogen, | Neutral/weakly acidic, highly dipolar |

Mechanistic Utility in Drug Design

Pyridin-2-one: The Bioisosteric Chameleon

Pyridin-2-one is a privileged scaffold in drug discovery, primarily due to its tautomeric equilibrium. In polar physiological environments, the equilibrium heavily favors the highly dipolar lactam form .

Causality of Application: The lactam form provides a rigidified cis-amide geometry embedded within an aromatic-like six-membered ring. This allows it to act as a dual hydrogen-bond donor (via N-H) and acceptor (via C=O). This exact geometric arrangement is highly sought after for designing kinase hinge-binding motifs and EZH2 inhibitors (e.g., Tazemetostat). By replacing a flexible amide with a 2-pyridone core, medicinal chemists reduce the entropic penalty of binding while improving metabolic stability against amidases .

4-(4-Methoxyphenyl)pyridine: The Rigid Vector

In contrast, 4-(4-methoxyphenyl)pyridine does not tautomerize. Its utility lies in its predictable geometry and electronic properties.

Causality of Application:

The biaryl axis allows for controlled conformational flexibility (rotation around the C-C bond) to adapt to deep hydrophobic binding pockets. The basic pyridine nitrogen (

Scaffold selection logic for biaryl vs. pyridone cores in drug discovery.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.

Protocol 1: Evaluation of 2-Pyridone Tautomeric Equilibrium via UV-Vis Spectroscopy

Because 2-pyridone rapidly tautomerizes, it is impossible to isolate the pure lactam or lactim form in solution. This protocol uses locked analogues to deconvolute the equilibrium constant (

-

Reference Preparation: Prepare 10 µM stock solutions of N-methyl-2-pyridone (locked lactam) and 2-methoxypyridine (locked lactim) in the solvent of interest (e.g., water, chloroform).

-

Sample Preparation: Prepare a 10 µM solution of 2-pyridone in the same solvent.

-

Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm for all three solutions using a quartz cuvette.

-

Data Deconvolution (Self-Validation): The spectrum of 2-pyridone will be a linear combination of the two locked references. Use the Beer-Lambert law at the

of the locked lactam (typically ~295 nm) and locked lactim (~270 nm) to calculate the molar fractions of each tautomer. -

Causality: The dielectric constant of the solvent dictates the equilibrium. In water, the highly polar lactam form is stabilized via hydrogen bonding, shifting

heavily toward the 2-pyridone state.

Protocol 2: Synthesis of 4-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Cross-Coupling

This protocol outlines the construction of the biaryl axis using palladium-catalyzed cross-coupling.

-

Reagent Assembly: In a flame-dried Schlenk flask, combine 4-bromopyridine hydrochloride (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

-

Catalyst & Base Addition: Add

(0.05 eq) and-

Mechanistic Rationale:

provides a coordinatively unsaturated Pd(0) species for oxidative addition into the C-Br bond.

-

-

Degassing and Reaction: Suspend the mixture in a degassed solvent system of Toluene/Ethanol/Water (2:1:1). Reflux at 90°C under an inert N₂ atmosphere for 12 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

. -

Purification & Validation: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc). Validate the product using LC-MS (Expected

= 186.1) and ¹H-NMR (look for the characteristic methoxy singlet at ~3.85 ppm and the downfield pyridine protons at ~8.6 ppm).

Step-by-step workflow for the Suzuki-Miyaura synthesis of 4-(4-methoxyphenyl)pyridine.

Conclusion

The selection between 4-(4-methoxyphenyl)pyridine and pyridin-2-one is not merely a structural swap, but a strategic deployment of chemical physics. 4-(4-methoxyphenyl)pyridine offers a rigid, electron-modulated vector ideal for metalloenzyme coordination and

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 603813, 4-(4-Methoxyphenyl)pyridine." PubChem, 2023. URL:[Link]

-

Hurtado-Rodríguez, D. et al. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances, 2022. URL:[Link]

-

Ma, K. et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 2022. URL:[Link]

-

Alonso, J. L. et al. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone." The Journal of Physical Chemistry A, 2010. URL:[Link]

The Kinase Inhibitor Potential of 4-(4-Methoxyphenyl)pyridin-2(1H)-one: Scaffold Analysis & Application

Topic: Kinase Inhibitor Potential of 4-(4-methoxyphenyl)pyridin-2(1H)-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

In the landscape of kinase inhibitor discovery, 4-(4-methoxyphenyl)pyridin-2(1H)-one represents a "privileged structure"—a core scaffold capable of serving as a robust anchor within the ATP-binding pocket of multiple kinase families. Unlike promiscuous pan-assay interference compounds (PAINS), this molecule functions as a legitimate hinge-binding fragment .

Its structural utility is derived from the pyridin-2(1H)-one core, which presents a donor-acceptor (D-A) hydrogen bonding motif complementary to the backbone residues of the kinase hinge region. The 4-(4-methoxyphenyl) substituent provides critical hydrophobic contacts, typically extending into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper vicinity), depending on the specific kinase topology.

This guide analyzes the mechanistic potential of this scaffold, specifically targeting p38 MAPK , TRK , and CAMKK2 pathways, and provides validated protocols for its synthesis and biochemical evaluation.

Structural Mechanistics & Binding Mode

The Pyridone Tautomerism

The efficacy of 4-(4-methoxyphenyl)pyridin-2(1H)-one relies on its tautomeric equilibrium. While the hydroxy-pyridine form is possible, the 2-pyridone (lactam) tautomer is thermodynamically favored in solution and is the bioactive species for kinase inhibition.

-

H-Bond Acceptor: The carbonyl oxygen (C2=O) accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge residue.

-

H-Bond Donor: The lactam nitrogen (N1-H) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

The "D-A" Hinge Motif

This dual interaction mimics the binding of the adenine ring of ATP. The 4-methoxyphenyl group is positioned to exploit the Selectivity Pocket or the Solvent Front , depending on the vector.

Figure 1: Theoretical Binding Mode (DOT Visualization)

Caption: Schematic representation of the bidentate hydrogen bonding network between the pyridin-2(1H)-one core and a generic kinase hinge region.

Target Landscape & Therapeutic Potential

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 4-arylpyridin-2-one scaffold is historically significant in the design of p38

-

Mechanism: The scaffold binds to the ATP pocket, blocking the phosphorylation of downstream substrates like MAPKAPK2 (MK2).

-

Relevance: Crucial for anti-inflammatory drug development (RA, Crohn's disease).

-

SAR Insight: Substitution at the N1 position (e.g., N-aryl or N-alkyl) often improves potency by accessing the hydrophobic pocket I, but the unsubstituted N1 (as in the title compound) retains essential hinge contacts.

Tropomyosin Receptor Kinase (TRK)

Recent screens have identified pyridin-2(1H)-one analogues as potent inhibitors of TRK fusions, which are oncogenic drivers in various solid tumors.[1]

-

Differentiation: Unlike p38 inhibitors which often require N-substitution, TRK inhibitors utilizing this core often maintain the unsubstituted lactam to preserve specific water-mediated bridges or direct hinge contacts unique to the TRK active site.

Emerging Targets: CAMKK2

Scaffold hopping campaigns have identified the pyridone core as a viable replacement for 7-azaindole in CAMKK2 inhibitors. This is critical for metabolic disorders and prostate cancer research, where CAMKK2 is a key regulator of AMPK.

Chemical Synthesis Protocol

Objective: Synthesis of 4-(4-methoxyphenyl)pyridin-2(1H)-one via Suzuki-Miyaura Cross-Coupling. Rationale: This method is preferred over condensation reactions for its modularity, allowing rapid generation of analogues by swapping the boronic acid.

Reagents & Materials[2][3][4][5][6][7]

-

Reactant A: 4-Iodopyridin-2(1H)-one (commercially available or synthesized from 2-hydroxypyridine).

-

Reactant B: (4-Methoxyphenyl)boronic acid.

-

Catalyst: Pd(dppf)Cl

·CH -

Base: Cesium Carbonate (Cs

CO -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-Iodopyridin-2(1H)-one (1.0 eq, 2.0 mmol) and (4-Methoxyphenyl)boronic acid (1.2 eq, 2.4 mmol) in 1,4-dioxane (10 mL).

-

Degassing: Sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Activation: Add Cs

CO -

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the disappearance of the iodide.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine.

-

Purification: The product often precipitates upon cooling or can be purified via flash column chromatography (SiO

, gradient 0-10% MeOH in DCM). -

Validation: Confirm structure via

H NMR. Look for the characteristic methoxy singlet (~3.8 ppm) and the pyridone NH broad singlet (>11 ppm).[2]

Figure 2: Synthesis Workflow (DOT Visualization)

Caption: Modular Suzuki-Miyaura coupling route for the synthesis of the target scaffold.

Biochemical Assay Protocol

To validate kinase inhibitory potential, an ADP-Glo™ Kinase Assay (Promega) is recommended due to its high sensitivity for ATP-competitive inhibitors.

Experimental Setup

-

Kinase: Recombinant human p38

(or target of choice). -

Substrate: p38 peptide substrate (e.g., derived from ATF2).

-

Controls: SB203580 (Positive Control), DMSO (Negative Control).

Protocol Steps

-

Compound Prep: Prepare a 10mM stock of 4-(4-methoxyphenyl)pyridin-2(1H)-one in 100% DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve.

-

Enzyme Reaction:

-

In a 384-well white plate, add 2 µL of kinase buffer containing p38

enzyme (optimized concentration, typically 1-5 nM). -

Add 1 µL of compound (or DMSO control). Incubate for 10 min at RT to allow inhibitor binding.

-

Initiate reaction by adding 2 µL of ATP/Substrate mix (ATP at

, typically 10-50 µM). -

Incubate for 60 minutes at RT.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence using a plate reader (e.g., EnVision).

-

Analysis: Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme). Fit to a sigmoidal dose-response equation to determine IC

.

Data Summary & SAR Analysis

The following table summarizes the expected Structure-Activity Relationship (SAR) trends for this scaffold based on literature analogues.

| Structural Modification | Impact on Kinase Activity | Mechanistic Rationale |

| Core (Unmodified) | Moderate (µM range) | Canonical hinge binding (D-A motif). |

| N1-Methylation | Loss of Activity | Removes the H-bond donor (NH), disrupting the hinge interaction. |

| N1-Aryl Substitution | Increased Potency (nM range) | Accesses hydrophobic pocket I (p38 specific); improves selectivity. |

| 4-Phenyl -> 4-Methoxyphenyl | Improved Potency | Methoxy group acts as a lipophilic handle; potential H-bond acceptor for solvent-front residues. |

| 3-Position Halogenation | Variable | Can induce steric clash or fill small hydrophobic cavities depending on the kinase. |

References

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2020). Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitors. Retrieved from [Link]

-

Vertex Pharmaceuticals/NIH. (2010). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase (Contextualizing the pyridinyl core). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Multicomponent Synthesis of 4-Arylpyridin-2-ones

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS), Multicomponent Reactions (MCRs)

Introduction & Mechanistic Rationale

The 4-arylpyridin-2-one scaffold is a highly privileged pharmacophore embedded in numerous bioactive natural products and synthetic drugs[1]. Compounds bearing this core exhibit a broad spectrum of pharmacological properties, including antimicrobial, antitumor, and cardiotonic activities, making them highly sought-after targets in drug development[2][3].

Historically, the synthesis of highly substituted 2-pyridones relied on conventional stepwise condensation methods that suffer from prolonged reaction times (often exceeding 4–18 hours under reflux), poor chemoselectivity, and modest yields[4]. As a Senior Application Scientist, I advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) for constructing these heterocycles.

The Causality of Microwave Acceleration: Microwave irradiation provides direct dielectric heating to polar molecules within the reaction mixture. Unlike conventional conductive heating, which relies on thermal gradients, MAOS ensures rapid, homogeneous energy transfer[5]. In the context of synthesizing 4-arylpyridin-2-ones via a multicomponent reaction (MCR), this localized superheating drastically lowers the activation energy required for the rate-determining cyclodehydration step. The rapid expulsion of water drives the thermodynamic equilibrium toward the stable, aromatized pyridone ring, effectively eliminating side reactions and minimizing degradation[6][7].

Mechanistic Pathway

The optimized protocol utilizes a one-pot, three-component reaction comprising an aromatic aldehyde, an active methylene compound (e.g., cyanoacetamide), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)[3][4].

-

Knoevenagel Condensation: The base catalyst (piperidine) deprotonates the active methylene, which attacks the aldehyde to form an

-unsaturated intermediate. -

Michael Addition: The enolate of the 1,3-dicarbonyl compound performs a conjugate addition on the unsaturated intermediate.

-

Cyclodehydration: Intramolecular attack of the amide nitrogen onto the carbonyl carbon forms a dihydropyridone, which rapidly dehydrates under microwave conditions to yield the fully aromatized 4-arylpyridin-2-one[4].

Mechanistic pathway of the microwave-assisted 3-component synthesis of 4-arylpyridin-2-ones.

Quantitative Performance Data

The transition from conventional reflux to MAOS yields a stark improvement in both throughput and material efficiency. Table 1 summarizes the comparative data for the synthesis of various 4-aryl-substituted pyridin-2-ones[4][6].

Table 1: Comparison of Conventional Reflux vs. Microwave-Assisted Synthesis

| Entry | Aryl Substituent (Ar-CHO) | Method | Temp (°C) | Time | Yield (%) | Purity (HPLC) |

| 1a | Phenyl (Benzaldehyde) | Conventional Reflux | 78 | 4.0 h | 65 | >90% |

| 1b | Phenyl (Benzaldehyde) | Microwave (Sealed) | 120 | 15 min | 88 | >98% |

| 2a | 4-Chlorophenyl | Conventional Reflux | 78 | 4.5 h | 62 | >88% |

| 2b | 4-Chlorophenyl | Microwave (Sealed) | 120 | 12 min | 91 | >99% |

| 3a | 4-Methoxyphenyl | Conventional Reflux | 78 | 5.0 h | 58 | >85% |

| 3b | 4-Methoxyphenyl | Microwave (Sealed) | 120 | 15 min | 85 | >97% |

Note: The dramatic reduction in reaction time (from hours to minutes) is attributed to the pressurized superheating of ethanol in the sealed microwave vessel, which exponentially increases the reaction kinetics.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed not just as a set of instructions, but as a self-validating system. Visual and physical cues at each step confirm the chemical transformations occurring within the vial.

Required Materials and Equipment

-

Reagents: Aromatic aldehyde (1.0 mmol), 2-Cyanoacetamide (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Piperidine (0.1 mmol, 10 mol%), Absolute Ethanol (2.0 mL).

-

Equipment: Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and dynamic pressure control; 10 mL heavy-walled microwave reaction vials with crimp/snap caps.

Step-by-Step Methodology

Step 1: Reaction Assembly

-

To a 10 mL microwave vial equipped with a magnetic stir bar, sequentially add the aromatic aldehyde (1.0 mmol), 2-cyanoacetamide (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

-

Add 2.0 mL of absolute ethanol to the vial.

-

Add piperidine (10 mol%) directly into the suspension.

-

Causality Check: Piperidine is explicitly chosen because its pKa (~11.2) is perfectly tuned to deprotonate the active methylene of cyanoacetamide without triggering aggressive self-condensation (aldolization) of the 1,3-dicarbonyl compound[3][6].

Step 2: Microwave Irradiation

-

Seal the vial securely with a pressure-rated cap.

-

Insert the vial into the microwave reactor cavity.

-

Program the instrument with the following parameters:

-

Target Temperature: 120 °C

-

Ramp Time: 2 minutes (allows controlled pressure build-up)

-

Hold Time: 15 minutes

-

Stirring: 600 rpm (High)

-

Cooling: Compressed air cooling to 50 °C post-reaction.

-

-

Causality Check: Ethanol boils at 78 °C at atmospheric pressure. By running the reaction at 120 °C in a sealed vessel, the internal pressure reaches ~4-5 bar. This superheated state is the primary driver for the rapid 15-minute reaction time, forcing the dehydration of the dihydropyridone intermediate[5][7].

Step 3: Quenching and Self-Validation

-

Once the vial has cooled to 50 °C, safely remove the cap.

-

Pour the warm, homogenous reaction mixture into a beaker containing 15 mL of crushed ice and water, stirring vigorously.

-

Self-Validating Step: The immediate formation of a dense, microcrystalline precipitate confirms the success of the cyclization. The highly conjugated, planar 4-arylpyridin-2-one is completely insoluble in cold aqueous media, whereas unreacted starting materials, piperidine, and acyclic intermediates remain dissolved in the ethanol/water phase. If the solution remains clear or forms an oily emulsion, the cyclodehydration is incomplete.

Step 4: Isolation and Purification

-

Collect the precipitated solid via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 5 mL portions of ice-cold ethanol/water (1:1 v/v) to remove residual piperidine and unreacted dicarbonyls.

-

Dry the solid under a high vacuum. For ultra-high purity (>99% for biological assays), recrystallize the crude product from hot ethanol.

References[1] Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhARglF7KL2cta_CFSyjbpRVewkfPoJU8u9WizfImqfBIA_pK39CH2Lk9YEZxdxX_xHioGeOMZSpDrq83QocyQAf0k-dJVziQGCX_0B2ajlFdPbm_W6uPmOcOCXtZ4xq5KuSSrYQXcSpaNQcBYs7NZEwv7rQR4N2syxrTuViEbULtcXtUwV39RtFd1p5eLKACc9p5dJ9_Wy8x9B8X5NHqAdaL35mgs2WbkdBnTKkXZUBokUHMcr7A=[2] Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. benthamscience.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoUtah2oz5HZWGXd4Qy6155Juomw4F_emWiZR30iPc_gedd5jO-k5OAc3SYABuYwhWQBHwI42MPptuMd7I0D0IwmJ_Hv-Ebrw6yI5EdYzYLjnIYwFEkDiH_oI6AIhwJfZmUBY0n9zHH2-pq8TGvVI=[4] Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. beilstein-journals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELvQ5qde3_W94nyKc2jlwh2fG6TCZdLC11JCPAbi8D-kweu7Ha8zYFXFDVMPJCdgKUQRNOnvUEGd3kkJDhf4p8VVr26exZZbHIZlTL1WLM_ox0XSuOxfBd0RjHLmCH17F8QPUPQpbAMRU13mykt9qyug==[5] Microwave-Assisted Synthesis of Highly Substituted Aminomethylated 2-Pyridones. acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHge9jxcpzmxogDTiTkHo9Dr4vI7XnDmo3OrEfwR-ND6Er9sSSf4cZQ5UpVfAWSGutAsggUf9BFGMxN5l1zAqqVMdJW2Pm3kmm68vnQCleOQXOBdUyRZE6fCC3bacALVISH1DZRQA==[6] Synthesis of N-Substituted 4,6-Dimethyl-3-cyano-2-pyridones Under Microwave Irradiation. tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSEvlbRD-VpLYuhJRxUbOZ1rzu2CnHoO30sw1Saul2JO1Swfw6-wC5RcM0Wu9VfZoWmLXbkpS3PM59Et-_eFecsLGaIk0aJ3fvCC-oWc0hLVuPx7UIeCBiLm-C1GopUS4no4magWwzDDa0zgQPO-UA8tXJDsLunR0=[7] 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgvHO_NSftvoE60sqy6PQCVYlVTlshahS41tjA_sLy6liC-Zf9FBCbX-li9yZRQQ1WJHRHV1ycf44QC3ff0I8mTlubbSBcumGqGBewzvXNkT7_ym1bbFZjbgzgJ_RgxKvgXyrx[3] A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs6tU_8b3QgLyCtmO_lba09lyBZ3j4Zxa2QXOrG2FmCHUE7I_gHCWFGl0ms6foBRDqxprX-AUU0vwIifLkBKwqg3DUBHTFedn8cJW0Xu8Ysur1PyaSh48ozkO3Mv7lHFdPoQ6J4AvZHx5zP912y9lWN1HXIsrMSR7hri68kZzc0xQE0BPa9dZpYkf1zQIaueq-OxTDQw-MO3MVTj0oeTZXYgqJFcOvF0CXYYqeTHru_xJVPscpPu7RpmLZ5Gl4OpQqDL2aVVCNoB4Zl8GSAKbk3nmq3A==

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

Application Note: High-Yield Synthesis of Azachalcones via the Aldol Condensation of 2-Acetylpyridine and p-Anisaldehyde

Overview & Scope

The condensation of 2-acetylpyridine and p-anisaldehyde (4-methoxybenzaldehyde) yields (E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, a highly functionalized azachalcone. Azachalcones are privileged scaffolds in drug discovery, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities[1]. Furthermore, this specific transformation serves as the critical first step in the classical Kröhnke synthesis of 4'-aryl-2,2':6',2''-terpyridines, which are essential tridentate ligands utilized in coordination chemistry and advanced materials science[2].

This application note provides a dual-protocol guide detailing both the classical base-catalyzed method and a modern, green organocatalytic approach, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Insights (Causality & Stereoselectivity)

The reaction proceeds via a Claisen-Schmidt aldol condensation, requiring strict control over enolization to prevent off-target oligomerization.

Classical Base Catalysis: Strong bases (e.g., KOH, NaOH) deprotonate the acidic α-protons of 2-acetylpyridine, generating a nucleophilic pyridine enolate[2]. This enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. Subsequent protonation yields a β-hydroxy ketone intermediate, which rapidly undergoes base-catalyzed dehydration via an E1cB mechanism to form the α,β-unsaturated ketone[3]. The (E)-isomer is formed exclusively; this stereoselectivity is driven by thermodynamic stability, as the trans geometry minimizes steric repulsion between the bulky pyridyl and 4-methoxyphenyl rings in the transition state.

Organocatalytic Approach: Recent green chemistry advancements utilize an L-proline/triethylamine (Et₃N) co-catalyst system[1]. L-proline activates the 2-acetylpyridine via enamine formation (lowering the activation energy for nucleophilic attack), while Et₃N provides the necessary basicity to facilitate the final dehydration step[1]. This synergistic approach prevents extreme pH spikes, thereby minimizing side reactions such as the Cannizzaro reaction of the aldehyde or Michael addition oligomerization[1].

Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation forming (E)-azachalcone.

Comparative Methodology Data

Selecting the appropriate protocol depends on the required purity, scale, and tolerance for side reactions.

| Parameter | Protocol A: Classical Base-Catalyzed | Protocol B: Green Organocatalytic |

| Catalyst | KOH or NaOH (1.2 - 2.0 equiv) | L-Proline (0.15 eq) / Et₃N (0.30 eq) |

| Solvent | Methanol (MeOH) | Methanol (MeOH) |

| Temperature | Room Temperature to Reflux | Room Temperature (25°C) |

| Reaction Time | 4 – 6 hours | 24 hours |

| Typical Yield | Moderate to High (70-85%) | High (>85%) |

| Pros | Fast reaction kinetics, inexpensive reagents | Mild conditions, high purity, no Cannizzaro side-reactions |

| Cons | Prone to side reactions (Michael additions) | Longer reaction time |

Detailed Experimental Protocols

Protocol A: Classical Base-Catalyzed Aldol Condensation

Adapted from standard Kröhnke intermediate synthesis workflows[2].

Materials:

-

2-Acetylpyridine: 1.21 g (10.0 mmol)

-

p-Anisaldehyde (4-Methoxybenzaldehyde): 1.36 g (10.0 mmol)

-

Potassium Hydroxide (KOH) pellets: 0.67 g (12.0 mmol)

-

Methanol (MeOH): 15 mL

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (1.21 g, 10.0 mmol) and p-anisaldehyde (1.36 g, 10.0 mmol) in 15 mL of methanol.

-

Catalyst Addition: Slowly add the KOH pellets (0.67 g, 12.0 mmol) to the stirring solution. Caution: The dissolution of KOH is exothermic. Adding it slowly prevents localized heating that drives oligomerization.

-

Reaction: Stir the mixture at room temperature for 4–6 hours. The solution will progressively darken, and a precipitate may begin to form as the azachalcone product is less soluble in methanol than the starting materials.

-

Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. Stir vigorously for 15 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the solid precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 15 mL) to remove residual KOH and unreacted starting materials.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure (E)-azachalcone as a yellow crystalline solid.

Protocol B: Green Organocatalytic Synthesis

Adapted from optimized green chemistry protocols utilizing enamine activation[1].

Materials:

-

2-Acetylpyridine: 121 mg (1.0 mmol)

-

p-Anisaldehyde: 136 mg (1.0 mmol)

-

L-Proline: 17 mg (0.15 mmol)

-

Triethylamine (Et₃N): 42 µL (0.30 mmol)

-

Methanol (MeOH): 2 mL

Step-by-Step Procedure:

-

Preparation: In a 10 mL reaction vial, dissolve 2-acetylpyridine (121 mg, 1.0 mmol) and p-anisaldehyde (136 mg, 1.0 mmol) in 2 mL of methanol.

-

Catalyst Addition: Add L-proline (17 mg, 0.15 mmol) followed by triethylamine (42 µL, 0.30 mmol). Note: The combination of L-proline and Et₃N creates a highly specific catalytic pocket that favors enamine formation without triggering base-catalyzed degradation.

-

Reaction: Cap the vial and stir the mixture at room temperature (25°C) for 24 hours.

-

Workup: Quench the reaction by adding 5 mL of water and 5 mL of brine. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via silica gel column chromatography using a gradient of n-hexane/ethyl acetate to afford the pure azachalcone.

Step-by-step experimental workflow for the organocatalytic synthesis of azachalcone.

Analytical Characterization & Validation

To ensure the protocol acts as a self-validating system, researchers must confirm the (E)-stereochemistry and purity of the isolated product.

-

Troubleshooting (Michael Addition Byproducts): If the yield is low and mass spectrometry indicates a mass of ~494 g/mol , a 1,5-dicarbonyl byproduct has formed. This occurs when excess 2-acetylpyridine enolate attacks the newly formed azachalcone (a highly active Michael acceptor). To fix this, strictly maintain equimolar stoichiometry.

-

¹H NMR Spectroscopy (Critical Validation): The defining feature of the (E)-azachalcone is the presence of two vinylic protons (α and β to the carbonyl). In the ¹H NMR spectrum, these protons typically appear as distinct doublets around 7.8–8.5 ppm. A large coupling constant (J ≈ 15–16 Hz) unequivocally confirms the trans (E) geometry of the alkene[4].

-

Mass Spectrometry: MS (ESI) will show an [M+H]⁺ peak at m/z 240.1, corresponding to the exact mass of the condensed product (C₁₅H₁₃NO₂).

References

-

Preparation of azachalcone derivatives via L-proline/ Et3N-catalyzed aldol condensation and study of their antioxidant potential - ResearchGate. 1

-

Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines - Benchchem. 2

-

Antioxidant and Photo-antioxidant Activities of Chalcone Derivatives - ResearchGate.3

-

Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project - ResearchGate. 4

Sources

Application Note: Pharmacophore Profiling & Utilization of 4-(4-methoxyphenyl)pyridin-2(1H)-one

Abstract

The 4-arylpyridin-2(1H)-one scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for biphenyl and benzamide motifs. This application note details the strategic deployment of 4-(4-methoxyphenyl)pyridin-2(1H)-one as a pharmacophore, specifically targeting PIM-1 kinase inhibition and M1 muscarinic receptor modulation. We provide a validated synthetic protocol utilizing a protected Suzuki-Miyaura coupling route to maximize yield, alongside a biochemical assay framework for kinase profiling. Special attention is given to the lactam-lactim tautomeric equilibrium, a feature often overlooked that dictates ligand-receptor binding kinetics.

Pharmacophore Mechanics & Structural Biology

The Tautomeric "Switch"

The utility of the 2-pyridone core lies in its ability to exist in dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. While the lactam form predominates in solution and solid states due to dimerization energy (approx. -15 to -20 kcal/mol), the biological microenvironment can select for the lactim tautomer.

-

Lactam Form (A): Functions as a Hydrogen Bond Donor (NH) and Acceptor (C=O). This mimics the uracil/thymine pattern, making it an excellent ATP-mimetic for kinase hinge regions.

-

Lactim Form (B): Functions as a Donor (OH) and Acceptor (N).[1][2] This form is often stabilized in hydrophobic pockets where desolvation penalties for the carbonyl are high.

The 4-Methoxyaryl Vector

The substitution at the C4 position is not merely steric filler.

-

Pi-Stacking: The phenyl ring engages in T-shaped or parallel displaced

- -

Electronic Anchoring: The para-methoxy group acts as a weak H-bond acceptor and modulates the electron density of the pyridine ring, influencing the pKa of the N1-proton.

Interaction Map (Graphviz)

The following diagram illustrates the binding mode of the pharmacophore within the ATP-binding pocket of a representative kinase (PIM-1).

Caption: Interaction map showing the bidentate H-bond network formed by the pyridone core with the kinase hinge region (Glu121), stabilized by hydrophobic stacking at the C4 position.

Validated Synthetic Protocol

Objective: Synthesis of 4-(4-methoxyphenyl)pyridin-2(1H)-one via Suzuki-Miyaura Coupling.

Expert Insight: Direct coupling to 4-iodo-2-pyridone often results in low yields due to the palladium catalyst coordinating to the free amide nitrogen. We utilize the 2-methoxy protected route , which prevents catalyst poisoning and allows for easier purification, followed by acid hydrolysis.

Reagents & Equipment

-

Reactants: 4-iodo-2-methoxypyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 eq).

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

Deprotection: 4M HCl in Dioxane or Aqueous HBr (48%).

Step-by-Step Workflow

-

Coupling Reaction (Step A):

-

In a microwave vial or round-bottom flask, dissolve 4-iodo-2-methoxypyridine (235 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) in degassed 1,4-dioxane (4 mL).

-

Add aqueous Cs₂CO₃ (2M, 1 mL).

-

Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a nitrogen stream.

-

Critical Step: Purge with N₂ for 5 minutes. Oxygen is the primary cause of homocoupling side-products.

-

Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with water/brine.[4] Dry over Na₂SO₄.[4] Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 8:2). Product: 2-methoxy-4-(4-methoxyphenyl)pyridine.

-

-

Hydrolysis (Step B):

-

Dissolve the intermediate from Step A in 4M HCl in Dioxane (3 mL).

-

Reflux at 100°C for 2-4 hours . Monitor by LCMS for disappearance of the O-methyl peak.

-

Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with Et₂O.

-

Neutralization: Suspend solid in saturated NaHCO₃, stir for 30 min, filter the free base.

-

Synthetic Pathway Diagram (Graphviz)

Caption: Two-step synthetic route utilizing O-methyl protection to ensure high catalytic turnover during the cross-coupling phase.

Assay Protocol: PIM-1 Kinase Inhibition

This scaffold is a known ATP-competitive inhibitor for PIM-1. The following protocol uses the ADP-Glo™ (Promega) platform, which is robust for measuring IC50 values of pyridone derivatives.

Assay Conditions Table

| Parameter | Condition | Rationale |

| Enzyme | Human Recombinant PIM-1 | Target validation |

| Substrate | S6 Kinase Peptide | Specific PIM-1 phosphorylation site |

| ATP Concentration | 10 µM (Km apparent) | Ensures competitive inhibition mode is detectable |

| Buffer | 40mM Tris pH 7.5, 20mM MgCl₂, 0.1% BSA | BSA prevents sticky compounds (like pyridones) from aggregating |

| Incubation | 60 mins @ Room Temp | Sufficient turnover for signal window |

Protocol Execution

-

Compound Prep: Prepare a 10mM stock of 4-(4-methoxyphenyl)pyridin-2(1H)-one in 100% DMSO. Perform 1:3 serial dilutions in DMSO.

-

Enzyme Mix: Dilute PIM-1 enzyme to 2 ng/µL in 1x Kinase Buffer.

-

Reaction:

-

Add 2 µL Compound to 384-well plate.

-

Add 4 µL Enzyme Mix. Incubate 10 min (pre-equilibration).

-

Add 4 µL Substrate/ATP Mix to initiate.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

-

-

Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Troubleshooting & Optimization

Solubility Issues

Pyridones can have poor aqueous solubility due to strong intermolecular H-bonding (dimerization).

-

Observation: Precipitation in assay buffer.

-

Solution: Ensure final DMSO concentration in the assay is 1-2%. If using for NMR, use DMSO-d6 rather than CDCl3 to break dimers and simplify spectra.

Regioselectivity in Synthesis

During the synthesis of derivatives, N-alkylation vs. O-alkylation is a common challenge if you attempt to modify the ring nitrogen.

-

Rule of Thumb: Alkylation with alkyl halides under basic conditions (K₂CO₃) favors N-alkylation (Lactam). Reaction with silver salts (Ag₂CO₃) often favors O-alkylation (Lactim ether).

References

-

Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 882–898. Link

-

MIPS (Monash Institute of Pharmaceutical Sciences).[6] (2020). Development of Novel 4-Arylpyridin-2-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. ChemMedChem, 15(21), 2020-2035. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

WuXi Biology. (2022). Tautomerism of 2-Hydroxypyridine and 2-Pyridone in Drug Design.[2] WuXi AppTec Protocols. Link

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Synthesis of Pyridin-2-one Libraries via Late-Stage C-H Functionalization

Abstract & Strategic Rationale

The pyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amides, phenyls, and phenols.[1] It is the core pharmacophore in FDA-approved therapeutics such as Pirfenidone (anti-fibrotic), Perampanel (AMPA receptor antagonist), and Ciclopirox (antifungal).

Traditional library synthesis often relies on ring-closing condensation reactions (e.g., Guareschi-Thorpe), which can limit substituent diversity to commercially available acyclic precursors. This guide presents a modern Late-Stage Functionalization (LSF) approach. By utilizing a pre-formed pyridin-2-one core, researchers can employ parallel C-H activation and N-alkylation to rapidly generate high-complexity libraries suitable for Structure-Activity Relationship (SAR) profiling.

Key Advantages of this Protocol:

-

Divergent Synthesis: Generates diverse analogs from a single validated core.

-

Atom Economy: Utilizes direct C-H functionalization, reducing reliance on pre-functionalized halogenated starting materials.[2]

-

High-Throughput Compatible: Designed for 24- to 96-well block formats.

Library Design Strategy